molecular formula C11H17N B11898640 (R)-2-Methyl-1-(m-tolyl)propan-1-amine hydrochloride CAS No. 100485-65-2

(R)-2-Methyl-1-(m-tolyl)propan-1-amine hydrochloride

Katalognummer: B11898640
CAS-Nummer: 100485-65-2
Molekulargewicht: 163.26 g/mol
InChI-Schlüssel: IMVAKVFGEUFQCZ-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Methyl-1-(m-tolyl)propan-1-amine hydrochloride is a chiral amine compound with significant applications in various fields of science and industry. It is known for its role in organic synthesis and as an intermediate in the production of pharmaceuticals and other fine chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-1-(m-tolyl)propan-1-amine hydrochloride typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of 2-Methyl-1-(m-tolyl)propan-1-one using chiral catalysts or reagents to achieve the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or rhodium under controlled temperature and pressure.

Industrial Production Methods

In industrial settings, the production of ®-2-Methyl-1-(m-tolyl)propan-1-amine hydrochloride may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Methyl-1-(m-tolyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amine derivatives.

Wissenschaftliche Forschungsanwendungen

®-2-Methyl-1-(m-tolyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of fine chemicals, agrochemicals, and other specialty products.

Wirkmechanismus

The mechanism of action of ®-2-Methyl-1-(m-tolyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ®-1-(m-Tolyl)propan-1-amine hydrochloride
  • (S)-2-Methyl-1-(m-tolyl)propan-1-amine hydrochloride
  • ®-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride

Uniqueness

®-2-Methyl-1-(m-tolyl)propan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of the methyl group at the 2-position. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications where stereochemistry plays a crucial role.

Eigenschaften

CAS-Nummer

100485-65-2

Molekularformel

C11H17N

Molekulargewicht

163.26 g/mol

IUPAC-Name

(1R)-2-methyl-1-(3-methylphenyl)propan-1-amine

InChI

InChI=1S/C11H17N/c1-8(2)11(12)10-6-4-5-9(3)7-10/h4-8,11H,12H2,1-3H3/t11-/m1/s1

InChI-Schlüssel

IMVAKVFGEUFQCZ-LLVKDONJSA-N

Isomerische SMILES

CC1=CC(=CC=C1)[C@@H](C(C)C)N

Kanonische SMILES

CC1=CC(=CC=C1)C(C(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.